molecular formula C4H7NaO3S B8464512 Sodium cyclopropylmethanesulfonate

Sodium cyclopropylmethanesulfonate

Cat. No.: B8464512
M. Wt: 158.15 g/mol
InChI Key: OGTOPFGDQFNHSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium cyclopropylmethanesulfonate is an organosulfonate salt characterized by a cyclopropylmethyl group attached to a sulfonic acid moiety, neutralized by a sodium counterion. Sulfonates like this are typically water-soluble and serve roles in pharmaceuticals, agrochemicals, or industrial processes as stabilizers, counterions, or intermediates .

Properties

Molecular Formula

C4H7NaO3S

Molecular Weight

158.15 g/mol

IUPAC Name

sodium;cyclopropylmethanesulfonate

InChI

InChI=1S/C4H8O3S.Na/c5-8(6,7)3-4-1-2-4;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1

InChI Key

OGTOPFGDQFNHSY-UHFFFAOYSA-M

Canonical SMILES

C1CC1CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium cyclopropylmethanesulfonate with structurally or functionally related compounds, emphasizing molecular features, applications, and safety profiles.

Table 1: Key Properties of this compound and Analogs

Compound Name CAS No. Molecular Formula Functional Group Key Applications Safety Notes
This compound N/A* C₄H₇SO₃Na Cyclopropylmethyl-sulfonate Hypothesized: Pharma/agrochemicals Limited data; assume standard sulfonate precautions
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇SO₃Na Allylic sulfonate Industrial reagent Requires strict first aid protocols
Sumatriptan succinate impurity N/A C₁₅H₂₃N₃O₃S·½C₄H₆O₄ Methanesulfonamide Pharmaceutical impurity Handle per GMP guidelines
Sodium hydrogen sulfate monohydrate 10034-88-5 NaHSO₄·H₂O Sulfate Lab reagent, pH adjuster Corrosive; use PPE

*Direct CAS data for this compound is unavailable in the provided evidence.

Structural and Functional Differences

  • Cyclopropyl vs.
  • Sulfonate vs. Sulfate: Sodium hydrogen sulfate monohydrate (a sulfate) is markedly more acidic (pH ~1 in solution) than sulfonates, which are weaker acids but exhibit superior solubility and stability in organic matrices .
  • Sulfonamide vs. Sulfonate : Sumatriptan-related methanesulfonamides () engage in hydrogen bonding due to the -NH group, unlike sulfonates, which lack this feature. This impacts their pharmacokinetic profiles in drug formulations .

Application Contexts

  • Pharmaceuticals : this compound’s cyclopropyl group may enhance metabolic resistance, making it a candidate for drug stabilizers or active ingredients. In contrast, Sumatriptan sulfonamide derivatives are direct drug components or impurities .
  • Industrial Use : Sodium 2-methylprop-2-ene-1-sulphonate’s allylic structure suits polymerization processes, while sodium hydrogen sulfate’s acidity is leveraged in pH adjustment .

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